ELENOLIC ACID 2-O-GLUCOSIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elenolic acid 2-O-glucoside is a secoiridoid glucoside derived from the olive tree (Olea europaea). This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is a key component in olive leaf extract and contributes to the health benefits associated with olive oil and other olive-derived products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elenolic acid 2-O-glucoside can be synthesized through the hydrolysis of oleuropein, another secoiridoid glucoside found in olives. The hydrolysis process involves the use of enzymes such as β-glucosidase, which cleaves the glycosidic bond in oleuropein to produce elenolic acid and glucose .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of olive leaves followed by purification processes. The leaves are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using water or ethanol. The extract is concentrated and purified using techniques such as column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Elenolic acid 2-O-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form elenolic acid.
Hydrolysis: The glycosidic bond can be hydrolyzed to release elenolic acid and glucose.
Esterification: It can form esters with alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Hydrolysis: Enzymatic hydrolysis using β-glucosidase or acid hydrolysis using dilute hydrochloric acid (HCl).
Esterification: Catalyzed by acids such as sulfuric acid (H2SO4) or using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Major Products Formed:
Oxidation: Elenolic acid.
Hydrolysis: Elenolic acid and glucose.
Esterification: Various esters depending on the alcohol used
Scientific Research Applications
Elenolic acid 2-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities. .
Mechanism of Action
Elenolic acid 2-O-glucoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidant: It scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Antimicrobial: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi
Comparison with Similar Compounds
Elenolic acid 2-O-glucoside is unique among secoiridoid glucosides due to its specific structure and biological activities. Similar compounds include:
Oleuropein: Another secoiridoid glucoside found in olives, known for its potent antioxidant and anti-inflammatory properties.
Hydroxytyrosol: A phenolic compound derived from oleuropein, with strong antioxidant activity.
Ligstroside: A secoiridoid glucoside similar to oleuropein, found in olive oil and leaves
This compound stands out due to its specific combination of glucose and elenolic acid, which contributes to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCVKBFEPYGZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.